molecular formula C12H15O3P B14250443 Diethyl (4-ethynylphenyl)phosphonate CAS No. 366017-62-1

Diethyl (4-ethynylphenyl)phosphonate

Cat. No.: B14250443
CAS No.: 366017-62-1
M. Wt: 238.22 g/mol
InChI Key: VMNLJZCVBATJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-ethynylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H15O3P. It is a derivative of phosphonic acid, where the phosphonate group is bonded to a 4-ethynylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-ethynylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-ethynylbenzaldehyde under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the phosphite ester reacts with the aldehyde to form the desired phosphonate .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of diethyl phosphite with 4-ethynylphenyl halides in the presence of a palladium catalyst can yield this compound. This method is advantageous due to its high efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-ethynylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonates. These products have diverse applications in organic synthesis and materials science .

Scientific Research Applications

Diethyl (4-ethynylphenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (4-ethynylphenyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cholinesterase, leading to potential therapeutic effects. The compound’s ethynyl group can also participate in covalent bonding with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-isopropylphenyl)phosphonate
  • Diethyl (4-methylphenyl)phosphonate
  • Diethyl (4-vinylphenyl)phosphonate

Uniqueness

Diethyl (4-ethynylphenyl)phosphonate is unique due to its ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

CAS No.

366017-62-1

Molecular Formula

C12H15O3P

Molecular Weight

238.22 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-ethynylbenzene

InChI

InChI=1S/C12H15O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h1,7-10H,5-6H2,2-3H3

InChI Key

VMNLJZCVBATJGP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C#C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.